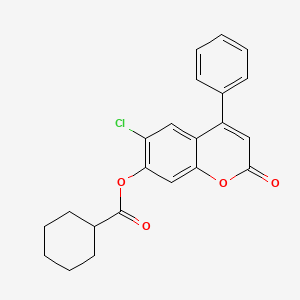
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various molecular targets, including enzymes, receptors, and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects in vitro and in vivo. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, induce apoptosis in cancer cells, and reduce bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate in lab experiments is its potential to exhibit multiple biological activities, which can allow for the investigation of various molecular targets and pathways. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate. Some of these include:
1. Investigation of its potential use as a lead compound for the development of novel drugs with improved pharmacological properties.
2. Study of its mechanism of action and molecular targets to gain a better understanding of its biological activities.
3. Exploration of its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections.
4. Development of novel synthesis methods to improve the yield and purity of the compound.
5. Investigation of its potential use in combination with other drugs to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its multiple biological activities and potential use as a lead compound make it a valuable target for future research. However, further studies are needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate can be achieved through a multistep process involving the condensation of 4-chloro-3-formylcoumarin and cyclohexanecarboxylic acid, followed by cyclization and esterification. The reaction conditions and reagents used in each step can vary depending on the specific synthesis protocol.
Applications De Recherche Scientifique
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. Additionally, it has been investigated for its potential use as a lead compound for the development of novel drugs.
Propriétés
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4/c23-18-11-17-16(14-7-3-1-4-8-14)12-21(24)26-19(17)13-20(18)27-22(25)15-9-5-2-6-10-15/h1,3-4,7-8,11-13,15H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSYYGNNPNJDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4974505.png)
![ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate](/img/structure/B4974524.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4974532.png)
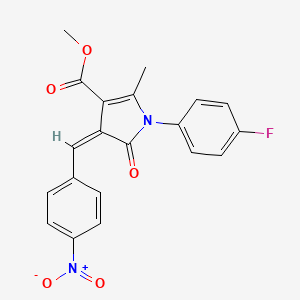

![1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4974554.png)
![1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B4974560.png)

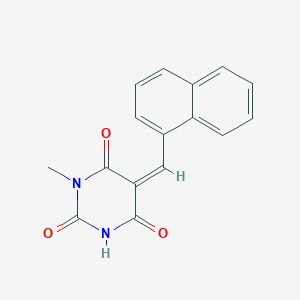
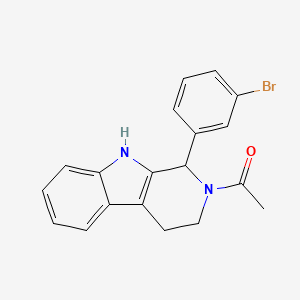
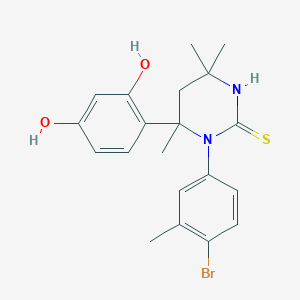
![2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4974598.png)

![2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4974611.png)